
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzyloxy group and the phenyl ring in the structure of this compound contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-(benzyloxy)benzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as molecular sieves, and green chemistry techniques, such as sonication, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Reduction of the oxadiazole ring can produce amine derivatives.
Substitution: Electrophilic aromatic substitution results in nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its anticancer activity, particularly as an EGFR kinase inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR kinase, which plays a crucial role in cell proliferation and survival . The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways involved in cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2/c16-15-18-17-14(20-15)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,18) |
InChI-Schlüssel |
GNBFECRDNAAVLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


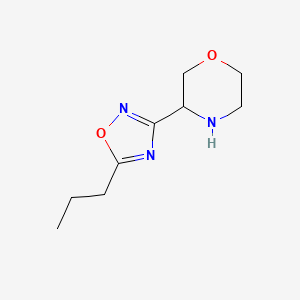
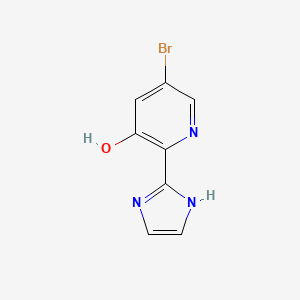

![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)


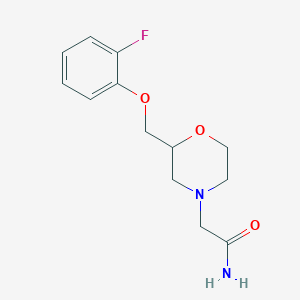
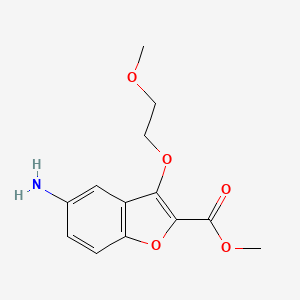
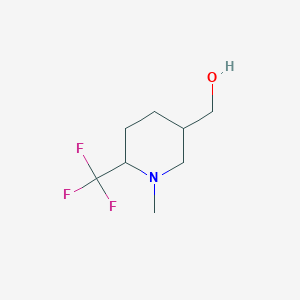
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)

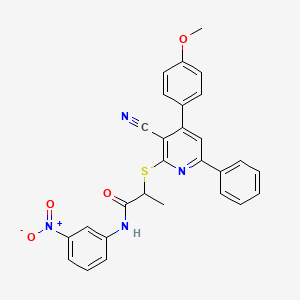
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)
